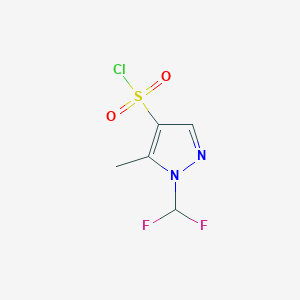

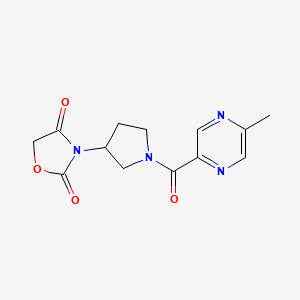

![molecular formula C23H25N5O2 B2703964 N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide CAS No. 922043-35-4](/img/structure/B2703964.png)

N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as naphthalenes . It is a derivative of pyrazolo[3,4-d]pyrimidine .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization . The appearance of a singlet attributable to the triazole proton in position 5, which resonates around 9.04 ppm on the 1 H-NMR spectrum, confirms that the 1,3-dipolar cycloaddition reaction has taken place .Molecular Structure Analysis

The elemental analyses, UV-vis spectra, and room temperature magnetic moment data provide evidence of six coordinated octahedral geometry for the complexes . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .Chemical Reactions Analysis

This compound showed good inhibitory effect with an IC50 values ranging 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .Aplicaciones Científicas De Investigación

Anticancer Applications

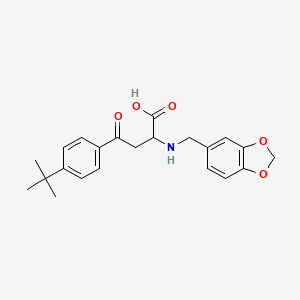

Design and Synthesis of Novel Derivatives : Novel derivatives of pyrimidinone ring carrying heterocycles have been designed and prepared, showing significant cytotoxic activity against various cancer cell lines, such as prostate adenocarcinoma (PC-3), liver carcinoma (HepG-2), and colorectal carcinoma (HCT116) in vitro. A comprehensive study including molecular docking has suggested these compounds as potential anticancer agents (Ghoneim, El-Farargy, & Bakr, 2020).

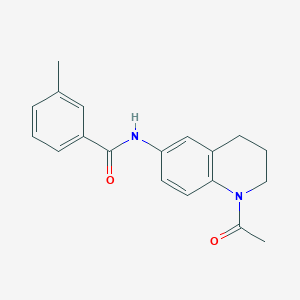

CDK2 Inhibitors for Anti-Proliferative Activity : The discovery of new pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors has been reported. These compounds demonstrated significant inhibitory effects on CDK2 enzyme and showed notable cytotoxicity against several human cancer cell lines, supporting their potential as therapeutic agents for cancer treatment (Abdel-Rahman et al., 2021).

Material Science and Photocatalytic Applications

- Electron Transporting Material for Solar Cells : A study introduced a nonfullerene electron transporting material based on naphthalene diimide (NDI) for high-performance perovskite solar cells. This material enabled the fabrication of solar cells with over 20% power conversion efficiency and exceptional long-term stability, highlighting its potential in photovoltaic applications (Jung et al., 2018).

Antimicrobial and Antiproliferative Activities

- Synthesis of Thiazolyl Pyrazoline Derivatives : Thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These derivatives have shown promising results in inhibiting bacterial growth and cancer cell proliferation, suggesting their potential in developing new therapeutic agents (Mansour et al., 2020).

Dual Inhibitors Targeting Cancer Epigenetics and Angiogenesis

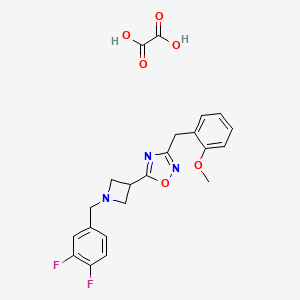

- Diaryl Pyrazoline Thiazolidinediones as Dual Inhibitors : Research has identified diaryl pyrazoline thiazolidinediones as potent dual inhibitors of VEGFR-2 and HDAC4. These compounds have demonstrated exceptional antitumor efficacy in vivo, indicating their dual-targeting capability against cancer epigenetics and angiogenesis. This makes them promising candidates for cancer therapy (Upadhyay et al., 2021).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[5-(naphthalen-1-ylmethyl)-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2/c1-2-3-11-21(29)24-12-13-28-22-20(14-26-28)23(30)27(16-25-22)15-18-9-6-8-17-7-4-5-10-19(17)18/h4-10,14,16H,2-3,11-13,15H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGYZVWWJWNUAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

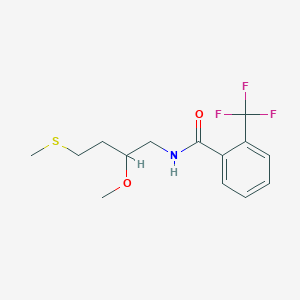

![4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B2703882.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2703890.png)

![(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2703893.png)

![2-bromo-N-[2-(5-chlorothiophen-2-yl)ethyl]-6-methylpyridine-3-carboxamide](/img/structure/B2703895.png)

![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2703900.png)

![N-(1-cyanocyclohexyl)-2-[[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B2703901.png)

![1-(4-methoxyphenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2703902.png)

![2-[(adamantan-1-yl)formamido]-N-(cyanomethyl)-N-cyclopropylacetamide](/img/structure/B2703904.png)